molecular formula C13H18N2OS B1493001 (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1488986-56-6

(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No. B1493001
CAS RN: 1488986-56-6
M. Wt: 250.36 g/mol
InChI Key: PNICTSBSTXDCOI-UHFFFAOYSA-N
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Description

3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone, also known as 3-AMPT, is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been used to study the effects of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, on behavior, cognition, and emotion.2 It has also been used to investigate the effects of drugs on the nervous system, including the effects of stimulants and depressants on behavior.3

Mechanism of Action

Target of Action

The primary target of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone is the cholinergic system . This system plays a crucial role in memory and cognitive functions . The compound has shown potent anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone interacts with its targets by inhibiting the activity of acetylcholinesterase . This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can lead to improved memory and cognitive function .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . It also impacts the oxidative stress parameters and ion pump activity . Oxidative stress can lead to neuronal damage, while ion pumps are essential for maintaining the electrochemical gradient across the neuron’s membrane . By modulating these pathways, the compound can potentially alleviate memory loss and cognitive deficits associated with conditions like Alzheimer’s disease .

Pharmacokinetics

Its potent anticholinesterase activity suggests that it may have good bioavailability

Result of Action

The compound’s action results in improved memory and cognitive function . It prevents the memory deficits induced by scopolamine, a drug that causes temporary amnesia . It also reduces acetylcholinesterase activity and oxidative damage, and increases Na+/K±ATPase activity in the cerebral cortex and hippocampus . These changes at the molecular and cellular level contribute to its neuroprotective effects .

Advantages and Limitations for Lab Experiments

(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it can be administered orally, which makes it convenient for use in animal studies. However, (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone also has some limitations. It has a short half-life, meaning that it is quickly metabolized and eliminated from the body. Additionally, its effects may vary depending on the dose and route of administration.

Future Directions

There are a variety of potential future directions for research related to (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone. For example, further research could be conducted to investigate the effects of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone on other neurotransmitters, such as glutamate and acetylcholine. Additionally, research could be conducted to investigate the effects of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone on various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, further research could be conducted to investigate the potential therapeutic uses of (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone, such as its use as an anxiolytic or antidepressant.

properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNICTSBSTXDCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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